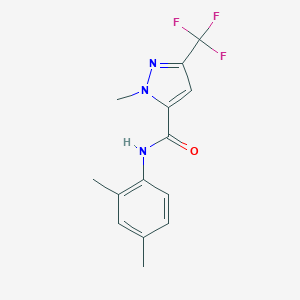![molecular formula C28H31NO5 B214057 Ethyl 4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B214057.png)
Ethyl 4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as E-52862 and is known for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of E-52862 is not fully understood. However, it is believed to act by modulating the activity of certain ion channels and receptors in the nervous system. E-52862 has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. E-52862 has also been shown to interact with the mu-opioid receptor, which is involved in pain modulation.
Biochemical and Physiological Effects:
E-52862 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. E-52862 has also been shown to reduce the activation of glial cells, which are involved in the maintenance of chronic pain states. In addition, E-52862 has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
E-52862 has several advantages for use in lab experiments. It has been shown to be highly selective for certain ion channels and receptors, which makes it a useful tool for studying the function of these targets. E-52862 has also been shown to have a long half-life, which allows for extended experiments. However, E-52862 is a relatively new compound, and its pharmacokinetic properties are not fully understood. In addition, E-52862 is not yet commercially available, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of E-52862. One area of interest is the development of E-52862-based drugs for the treatment of pain and inflammation. Another area of interest is the investigation of the potential use of E-52862 in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to fully understand the pharmacokinetic properties of E-52862 and its potential side effects. Overall, E-52862 is a promising compound with potential therapeutic applications, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of E-52862 involves the condensation of 4-methylbenzyl alcohol with 2-methylquinoline-3-carbaldehyde, followed by the addition of 3-methoxy-4-hydroxybenzaldehyde. The resulting compound is then subjected to acetylation and esterification reactions to form the final product. The synthesis method has been optimized to improve the yield of E-52862, and the purity of the compound has been confirmed using various analytical techniques.
Aplicaciones Científicas De Investigación
E-52862 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation. E-52862 has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, E-52862 has been shown to have antitumor activity and may be a promising candidate for the development of anticancer drugs.
Propiedades
Nombre del producto |
Ethyl 4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate |
|---|---|
Fórmula molecular |
C28H31NO5 |
Peso molecular |
461.5 g/mol |
Nombre IUPAC |
ethyl 4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H31NO5/c1-5-33-28(31)25-18(3)29-21-7-6-8-22(30)27(21)26(25)20-13-14-23(24(15-20)32-4)34-16-19-11-9-17(2)10-12-19/h9-15,26,29H,5-8,16H2,1-4H3 |
Clave InChI |
SUGRDHWTBXRQRL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC4=CC=C(C=C4)C)OC)C(=O)CCC2)C |
SMILES canónico |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC4=CC=C(C=C4)C)OC)C(=O)CCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-({2-Nitro-4-methylphenoxy}methyl)-2-furoyl]thiomorpholine](/img/structure/B213974.png)
![1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-2-methylindoline](/img/structure/B213975.png)
![6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B213978.png)

![2-{[(2,4-dichlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B213980.png)

![2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B213984.png)
![2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B213985.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B213987.png)
![4-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B213989.png)
![N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213990.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B213991.png)
![{5-[(2-Bromophenoxy)methyl]furan-2-yl}(piperidin-1-yl)methanone](/img/structure/B213995.png)
